molecular formula C23H19N3O3 B11072268 (4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

(4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11072268
M. Wt: 385.4 g/mol
InChI Key: PAULIIIGQUULAD-UHFFFAOYSA-N
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Description

The compound (4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a combination of aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to yield 3,5-dimethyl-1-phenylpyrazole.

    Substitution Reactions: The next step involves introducing the nitrophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. This can be achieved by reacting the pyrazole intermediate with appropriate aryl halides in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the substituted pyrazole with a benzoyl chloride derivative to form the desired methanone compound. This reaction typically occurs under basic conditions using reagents like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenated reagents (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group and aromatic rings contributes to its bioactivity.

Medicine

In medicinal chemistry, this compound serves as a lead compound for the development of new drugs. Its structural features are exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • (4-chlorophenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • (4-bromophenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Uniqueness

The uniqueness of (4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(4-methylphenyl)-[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)23(27)25-22(19-9-5-6-10-21(19)26(28)29)15-20(24-25)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3

InChI Key

PAULIIIGQUULAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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